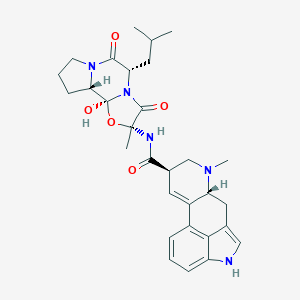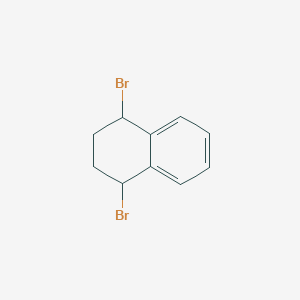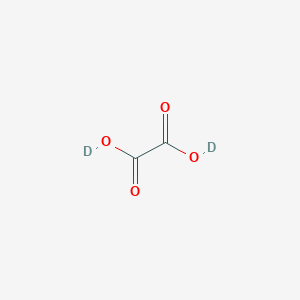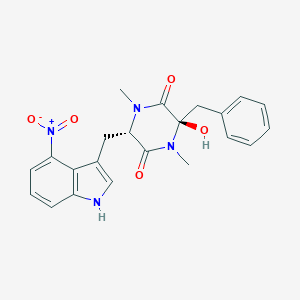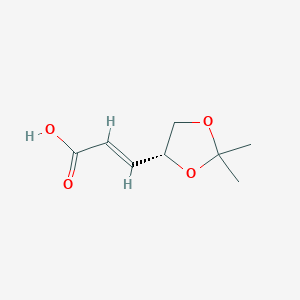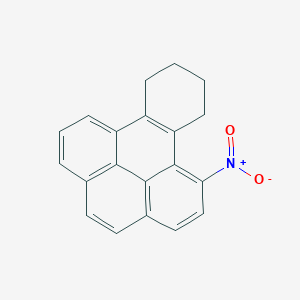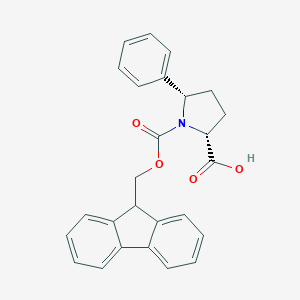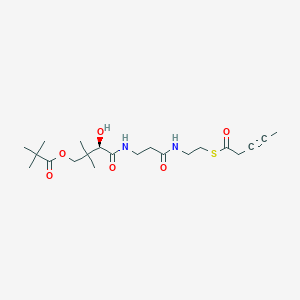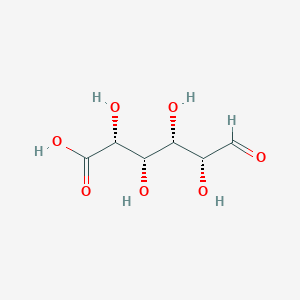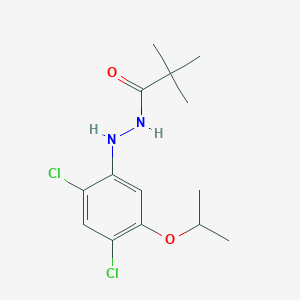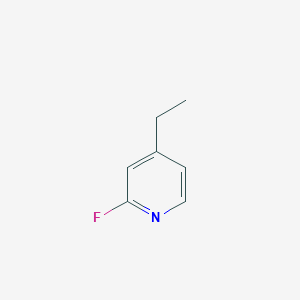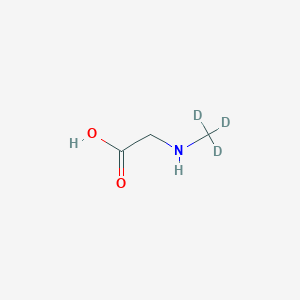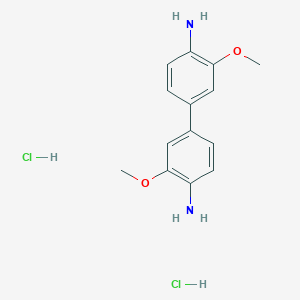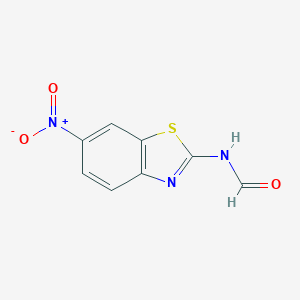
N-(6-Nitro-1,3-benzothiazol-2-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Nitro-1,3-benzothiazol-2-yl)formamide (NBTF) is a chemical compound that has been used in various scientific research applications. It is a yellowish crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). NBTF has been found to have potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of N-(6-Nitro-1,3-benzothiazol-2-yl)formamide is not fully understood. However, it has been suggested that N-(6-Nitro-1,3-benzothiazol-2-yl)formamide may act by inducing oxidative stress in cells. This oxidative stress may lead to the activation of the caspase-3 pathway, which in turn leads to apoptosis.
生化学的および生理学的効果
N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been found to have various biochemical and physiological effects, including:
1. Induction of apoptosis: N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
2. Inhibition of pro-inflammatory cytokine production: N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
3. Detection of ROS: N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been used as a fluorescent probe for the detection of ROS in cells.
実験室実験の利点と制限
The advantages of using N-(6-Nitro-1,3-benzothiazol-2-yl)formamide in lab experiments include its high selectivity and sensitivity for the detection of ROS, its potential as an anticancer and anti-inflammatory agent, and its relatively simple synthesis method. The limitations of using N-(6-Nitro-1,3-benzothiazol-2-yl)formamide in lab experiments include its low yield and the need for organic solvents such as DMSO and DMF for its solubility.
将来の方向性
There are several future directions for the use of N-(6-Nitro-1,3-benzothiazol-2-yl)formamide in scientific research, including:
1. Development of more efficient synthesis methods: The development of more efficient synthesis methods for N-(6-Nitro-1,3-benzothiazol-2-yl)formamide could lead to higher yields and lower costs.
2. Investigation of its potential as an anticancer and anti-inflammatory agent: Further investigation of N-(6-Nitro-1,3-benzothiazol-2-yl)formamide's potential as an anticancer and anti-inflammatory agent could lead to the development of new treatments for these diseases.
3. Development of new fluorescent probes: The development of new fluorescent probes based on N-(6-Nitro-1,3-benzothiazol-2-yl)formamide could lead to the detection of other reactive species in cells.
Conclusion
N-(6-Nitro-1,3-benzothiazol-2-yl)formamide (N-(6-Nitro-1,3-benzothiazol-2-yl)formamide) is a chemical compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been found to have high selectivity and sensitivity for the detection of ROS. N-(6-Nitro-1,3-benzothiazol-2-yl)formamide also has potential as an anticancer and anti-inflammatory agent. However, further investigation is needed to fully understand its mechanism of action and its potential applications in scientific research.
合成法
The synthesis of N-(6-Nitro-1,3-benzothiazol-2-yl)formamide involves the reaction of 2-aminobenzothiazole with nitric acid and formic acid. The reaction is carried out at a temperature of 60-70°C for several hours, and the resulting product is purified by recrystallization. The yield of N-(6-Nitro-1,3-benzothiazol-2-yl)formamide is typically around 50-60%.
科学的研究の応用
N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been used in various scientific research applications, including:
1. Fluorescent probes: N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has been found to be highly selective and sensitive to the detection of ROS.
2. Anticancer agents: N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been found to have potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
3. Anti-inflammatory agents: N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been found to have anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
特性
CAS番号 |
118221-27-5 |
|---|---|
製品名 |
N-(6-Nitro-1,3-benzothiazol-2-yl)formamide |
分子式 |
C8H5N3O3S |
分子量 |
223.21 g/mol |
IUPAC名 |
N-(6-nitro-1,3-benzothiazol-2-yl)formamide |
InChI |
InChI=1S/C8H5N3O3S/c12-4-9-8-10-6-2-1-5(11(13)14)3-7(6)15-8/h1-4H,(H,9,10,12) |
InChIキー |
DRUCGHHPLLIOIL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC=O |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC=O |
同義語 |
Formamide, N-(6-nitro-2-benzothiazolyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



